REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:19][CH:18](I)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[C:9]([O:13][C:14]([N:16]1[CH2:19][CH:18]([O:8][C:5]2[CH:6]=[N:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)I
|
Name
|
Cs2CO3
|
Quantity
|
12.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
ADDITION
|
Details
|
was then poured onto water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with EtOAc (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extraction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with 10% EtOAc in Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC=1C=NC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |